

# Application Note: Precision Synthesis of Fluorosulfate-Containing Peptides via On-Resin SuFEx

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## Compound of Interest

Compound Name:	Fluorosulfuric acid, 4-aminophenyl ester
CAS No.:	16704-38-4
Cat. No.:	B2357480

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## Abstract & Strategic Overview

The incorporation of fluorosulfate ( $-\text{OSO}_2\text{F}$ ) moieties into peptides has surged in importance due to the renaissance of covalent drugs. Unlike highly reactive acrylamides, aryl fluorosulfates are "latent" electrophiles; they are stable in aqueous plasma but undergo rapid SuFEx reaction when bound specifically to a target protein (reacting with Tyr, Lys, or His side chains).

## The Synthetic Challenge: The Stability Paradox

Synthesizing these peptides presents a unique orthogonality challenge:

- **Acid Stability:** The Ar- $\text{OSO}_2\text{F}$  group is remarkably stable to Trifluoroacetic Acid (TFA), allowing for standard resin cleavage.
- **Base Lability:** The group is susceptible to nucleophilic attack and hydrolysis by piperidine, the reagent used for Fmoc removal in standard SPPS.

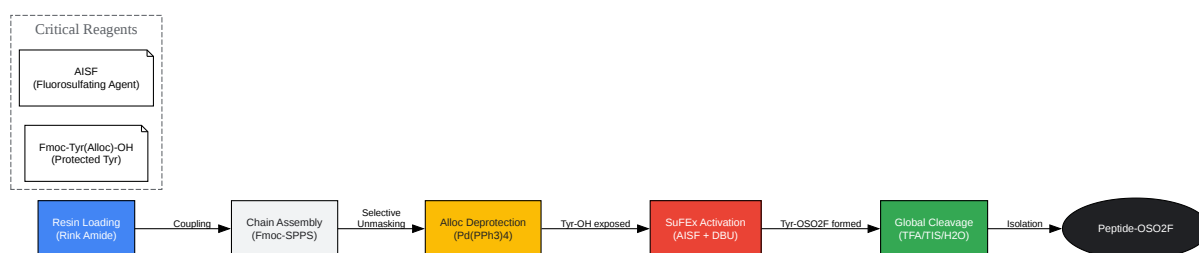
Therefore, standard SPPS using pre-functionalized Fmoc-Tyr(OSO<sub>2</sub>F)-OH building blocks is not recommended for sequences longer than 2-3 residues, as repeated exposure to piperidine leads to significant degradation.

## The Solution: The "Alloc-Strategy"

This protocol details the On-Resin Late-Stage Functionalization approach. We utilize Fmoc-Tyr(Alloc)-OH to introduce a protected tyrosine. The Allyl (Alloc) group is orthogonal to both Fmoc (base-labile) and tBu (acid-labile) schemes. We selectively remove the Alloc group using Palladium (Pd) catalysis, exposing the free phenol for conversion to fluorosulfate using AISF (4-acetamidobenzenesulfonyl fluoride) just prior to cleavage.

## Experimental Workflow

The following diagram illustrates the critical orthogonality required for high-purity synthesis.



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Caption: Orthogonal workflow utilizing Alloc protection to shield the Tyrosine residue until the final on-resin activation step.

## Materials & Reagents

Reagent	Specification	Purpose
Resin	Rink Amide MBHA (0.5–0.7 mmol/g)	C-terminal amide generation.
Amino Acids	Standard Fmoc-AA(PG)-OH	Backbone assembly.
Special AA	Fmoc-Tyr(Alloc)-OH	Orthogonal protection for the SuFEx site.
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> (Tetrakis)	Alloc deprotection.
Scavenger (Pd)	Phenylsilane (PhSiH <sub>3</sub> )	Scavenger for the allyl group.
Activator	AISF (4-Acetamidobenzenesulfonyl fluoride)	Converts Tyr-OH to Tyr-OSO <sub>2</sub> F.
Base	DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)	Base for AISF reaction.[1]
Cleavage	TFA, TIS, Water	Global deprotection (Avoid thiols if possible).

## Detailed Protocol

### Phase 1: Peptide Assembly

Standard Fmoc SPPS cycles are performed.[2] This section highlights the critical deviation.

- Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.
- Coupling: Perform standard coupling (e.g., DIC/Oxyma or HBTU/DIEA) for all residues.
- Critical Step: At the position of the desired fluorosulfate, couple Fmoc-Tyr(Alloc)-OH (3 equiv) using standard activation.
  - Note: Do not use Fmoc-Tyr(tBu)-OH, as the tBu group cannot be removed on-resin without cleaving the peptide from the linker.

- Final Fmoc Removal: Remove the N-terminal Fmoc group (20% piperidine/DMF) and, if necessary, acetylate (cap) the N-terminus.
  - Why? A free N-terminal amine might react with AISF in the later steps. Acetylation is recommended unless the N-terminus is required for activity.

## Phase 2: Alloc Deprotection (The Orthogonal Step)

This step selectively removes the Allyl protection from Tyrosine, leaving side-chain protecting groups (Boc, tBu, Pbf) intact.

- Wash: Wash resin with DCM (3x) and ensure it is under inert atmosphere (Nitrogen/Argon) if possible.
- Catalyst Preparation: Dissolve Pd(PPh<sub>3</sub>)<sub>4</sub> (0.2 equiv) and Phenylsilane (20 equiv) in dry DCM.
  - Alternative: Borane dimethylamine complex can be used instead of Phenylsilane.
- Reaction: Add solution to resin. Agitate gently for 30 minutes in the dark (wrap vessel in foil).
- Repeat: Drain and repeat the treatment with fresh catalyst solution for another 30 minutes to ensure completion.
- Wash (Critical): Extensive washing is required to remove Palladium.
  - DCM (5x)[3][4]
  - 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – Chelates residual Pd.
  - DMF (5x)[3]

## Phase 3: On-Resin Fluorosulfation (SuFEx Activation)

The resin now displays a free Tyr-OH, while other residues remain protected.

- Reagent Setup: Prepare a solution of AISF (5 equiv) and DBU (10 equiv) in anhydrous DCM or DMF.

- Solvent Choice: DCM is often preferred for swelling, but DMF ensures solubility of AISF. A 1:1 mix is effective.
- Reaction: Add the mixture to the resin. Agitate at Room Temperature for 2–4 hours.
- Monitoring: A "mini-cleavage" of a few beads can be performed here to check mass shift (Tyr-OH Tyr-OSO<sub>2</sub>F adds +82 Da).
- Wash: Drain and wash thoroughly with DMF (5x) and DCM (5x).<sup>[3]</sup>

## Phase 4: Cleavage & Purification

- Cocktail Preparation: Prepare TFA/TIS/H<sub>2</sub>O (95:2.5:2.5).
  - Warning: Avoid EDT (ethanedithiol) or Thioanisole if possible. While aryl fluorosulfates are relatively stable, high concentrations of thiols in acidic media can sometimes lead to premature reduction or substitution.
- Cleavage: Add cocktail to resin. Agitate for 2 hours.
- Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.<sup>[2]</sup>  
<sup>[4]</sup><sup>[5]</sup>
- Purification: Dissolve in water/acetonitrile (0.1% TFA) and purify via RP-HPLC.
  - Note: Keep buffers acidic (0.1% TFA). Avoid basic buffers (ammonium bicarbonate) during purification to prevent hydrolysis.

## Quality Control & Troubleshooting

### Data Validation Table

Observation	Diagnosis	Remediation
Mass -82 Da (Missing OSO <sub>2</sub> F)	Hydrolysis or incomplete reaction.	Ensure DBU was fresh. Increase AISF reaction time to 6h. Check if piperidine was used after AISF (fatal error).
Mass +40 Da (Allyl remaining)	Incomplete Alloc deprotection.	Palladium catalyst was likely oxidized. Use fresh Pd(PPh <sub>3</sub> ) <sub>4</sub> and ensure inert atmosphere.
Complex Mixture	Palladium contamination.[6]	Increase Sodium Diethyldithiocarbamate (DTC) washes after Alloc deprotection.
N-terminal modification	AISF reacted with N-terminus.	Ensure N-terminus was Acetylated (capped) or Boc-protected before AISF step.

## Analytical Expectations

- LC-MS: You should observe the parent mass + 82.0 Da relative to the unmodified Tyrosine peptide.
- Stability: The lyophilized powder is stable at -20°C for months. In solution (DMSO), it is stable for days. In basic buffers (pH > 8.5), hydrolysis to the phenol (Tyr-OH) will occur over hours.

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